

Technical Monograph: 3-Chloro-2-methoxyphenol

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Compound of Interest

Compound Name: 3-Chloro-2-methoxyphenol

CAS No.: 77102-92-2

Cat. No.: B1584002

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CAS Registry Number: 77102-92-2 Synonyms: 3-Chloroguaiacol, 2-Methoxy-3-chlorophenol

Executive Summary

3-Chloro-2-methoxyphenol is a trisubstituted benzene derivative characterized by a crowded 1,2,3-substitution pattern.[1] Unlike its more common isomers (4-chloro or 5-chloroguaiacol), the 3-chloro variant places the halogen atom adjacent to the methoxy group, creating a unique steric and electronic environment. This "ortho-ortho" motif is highly valued in medicinal chemistry for forcing conformational locks in drug-target interactions and blocking metabolic hot-spots on the aromatic ring.

This guide details the compound's physicochemical properties, a validated synthetic route overcoming the regioselectivity challenges of direct chlorination, and its application in modern drug discovery.

Chemical Identity & Physicochemical Properties[2] [3][4][5][6][7][8][9][10][11]

Property	Data
Molecular Formula	C ₇ H ₇ ClO ₂
Molecular Weight	158.58 g/mol
Appearance	Colorless to pale yellow oil (may solidify at low temps)
Solubility	Soluble in DCM, Chloroform, DMSO, Methanol; Sparingly soluble in water
Acidity (pKa)	~7.5 - 8.0 (Predicted; more acidic than guaiacol due to inductive effect of Cl)
SMILES	<chem>COc1c(Cl)cccc1O</chem>
InChI Key	JMRPFKGSKYTUSD-UHFFFAOYSA-N

Spectroscopic Signature

The following NMR data serves as a reference for purity verification.

- ¹H NMR (400 MHz, CDCl₃): δ 6.96–6.86 (m, 3H, Ar-H), 5.75 (br s, 1H, OH), 3.93 (s, 3H, OCH₃).
- ¹³C NMR (100 MHz, CDCl₃): δ 150.1 (C-O), 143.3 (C-O), 126.9 (C-H), 125.1 (C-Cl), 121.7 (C-H), 114.2 (C-H), 61.1 (OCH₃).

Synthetic Methodology

Direct chlorination of guaiacol (2-methoxyphenol) typically yields a mixture of 4-chloro and 6-chloro isomers due to the directing power of the hydroxyl group. Accessing the 3-chloro isomer requires a Directed Functionalization Strategy, most reliably achieved via the Baeyer-Villiger oxidation of the corresponding benzaldehyde.

Validated Protocol: Baeyer-Villiger Oxidation Route

This route ensures regiochemical integrity by establishing the carbon skeleton prior to phenol formation.

Step 1: Precursor Preparation (Methylation)

Reactants: 3-Chloro-2-hydroxybenzaldehyde, Methyl Iodide (MeI), Potassium Carbonate (K_2CO_3). Solvent: DMF. Procedure: The starting material, 3-chlorosalicylaldehyde, is methylated to protect the phenol and lock the conformation. Outcome: 3-Chloro-2-methoxybenzaldehyde.^{[2][3]}

Step 2: Oxidation & Hydrolysis (The Core Synthesis)

Reactants: 3-Chloro-2-methoxybenzaldehyde, m-Chloroperbenzoic acid (m-CPBA). Solvent: Dichloromethane (DCM). Mechanism: The aldehyde is oxidized to the formate ester via m-CPBA. Subsequent basic hydrolysis yields the phenol.

Detailed Workflow:

- Dissolve 3-Chloro-2-methoxybenzaldehyde (1.0 eq) in DCM.
- Add m-CPBA (1.3 eq) portion-wise at 0°C.
- Stir at room temperature for 18 hours. Monitor by TLC for disappearance of aldehyde.
- Quench with saturated $NaHCO_3$ and extract with DCM.
- Dissolve the crude formate ester in Methanol/Water.
- Add NaOH (2.0 eq) and stir for 1 hour to hydrolyze the ester.
- Acidify with HCl (1M) and extract into Ethyl Acetate.
- Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Synthesis Visualization

The following diagram illustrates the logical flow of this synthesis, highlighting the critical oxidation step.



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Figure 1: Synthetic pathway via Baeyer-Villiger oxidation, bypassing regioselectivity issues of direct halogenation.

Applications in Drug Discovery

3-Chloro-2-methoxyphenol is not merely a solvent or reagent; it is a high-value scaffold used to optimize the pharmacokinetics (PK) and pharmacodynamics (PD) of small molecule drugs.

[4]

Metabolic Stability & Blocking

The C3-Chlorine atom serves as a metabolic block. In unsubstituted guaiacols, the positions ortho and para to the electron-donating groups are susceptible to oxidative metabolism (CYP450 hydroxylation).

- Mechanism: The chlorine atom at C3 sterically and electronically deactivates the adjacent positions, extending the half-life () of the drug candidate.

Isosteres in PDE4 and Sodium Channel Inhibitors

This moiety appears in patent literature for:

- PDE4 Inhibitors: Used in respiratory therapeutics (COPD, Asthma). The chloroguaiacol motif mimics the catechol ether pharmacophore found in Rolipram but with altered lipophilicity.
- Nav1.7/Nav1.8 Modulators: Used in pain management. The 3-chloro-2-methoxy phenyl ring is often linked via an amide or ether linkage to a heteroaryl core, providing critical hydrophobic contacts within the receptor pocket.

Electronic Tuning (The "Dual Nature")

The combination of the electron-withdrawing Chlorine (

-hole positive potential) and the electron-donating Methoxy oxygen (negative potential) creates a unique electrostatic surface. This allows the molecule to engage in orthogonal multipolar

interactions with protein residues, often superior to simple methyl or fluoro substitutions.

Safety & Handling (SDS Summary)

As a phenolic compound, **3-Chloro-2-methoxyphenol** requires strict adherence to safety protocols.

- Hazards:
 - H302: Harmful if swallowed.
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
- PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of vapors.
- Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) if possible, as phenols can oxidize over time, turning pink/brown.

References

- Preparation of **3-Chloro-2-methoxyphenol** (Preparation 64). Patent NL1028927C2. "Nieuwe morfolineverbindingen, werkwijze voor de bereiding daarvan, farmaceutische preparaten die deze bevatten en toepassing daarvan in de geneeskunst."[\[1\]](#) Available at:
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